Cloruro de 1-etil-3-metilimidazolio-d11

Descripción general

Descripción

1-Ethyl-3-methylimidazolium chloride-d11 is a deuterated ionic liquid, where the hydrogen atoms are replaced with deuterium. This compound is a stable isotope-labeled version of 1-Ethyl-3-methylimidazolium chloride, commonly used in various scientific research applications due to its unique properties such as low volatility, high thermal stability, and ionic conductivity .

Aplicaciones Científicas De Investigación

1-Ethyl-3-methylimidazolium chloride-d11 is widely used in scientific research due to its unique properties:

Chemistry: Used as a solvent in organic synthesis, particularly in reactions requiring high thermal stability and ionic conductivity.

Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

Medicine: Investigated for its potential in drug delivery systems due to its ability to dissolve a wide range of compounds.

Industry: Utilized in electrochemical applications, including batteries and supercapacitors.

Mecanismo De Acción

Target of Action

1-Ethyl-3-methylimidazolium chloride-d11, a deuterium-labeled variant of 1-Ethyl-3-methylimidazolium chloride , is primarily used as a tracer in the drug development process . It is also used as a precursor for imidazolium-based ionic liquids, catalysts in reactions, and in polymer synthesis . It can act as a ligand and adsorbent for metal ions and an inhibitor in enzyme-catalyzed reactions .

Mode of Action

The compound interacts with its targets through its ionic nature. As an ionic liquid, it possesses unique properties such as small vapor pressures, high thermal stabilities, and ionic conductivities . These properties allow it to interact effectively with various targets, including metal ions and enzymes .

Biochemical Pathways

It’s known that the compound can influence various reactions and processes due to its role as a catalyst, ligand, and inhibitor

Pharmacokinetics

Deuterium substitution, as seen in 1-Ethyl-3-methylimidazolium chloride-d11, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of 1-Ethyl-3-methylimidazolium chloride-d11’s action are largely dependent on its role in the specific context. For instance, when used as a catalyst, it can accelerate reactions, and when used as an inhibitor, it can impede enzymatic reactions . The compound’s effects can also vary based on the type of cells or systems it interacts with.

Action Environment

The action, efficacy, and stability of 1-Ethyl-3-methylimidazolium chloride-d11 can be influenced by various environmental factors. For example, as an ionic liquid, its properties and interactions can be affected by temperature and pressure . Additionally, the presence of other substances, such as metal ions or enzymes, can also impact its action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium chloride-d11 is synthesized by the alkylation of 1-methylimidazole with ethyl chloride-d5. The reaction typically occurs under an inert atmosphere to prevent moisture and oxygen from interfering. The reaction conditions often involve heating the mixture to around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of 1-Ethyl-3-methylimidazolium chloride-d11 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve high isotopic purity, often exceeding 98% deuterium incorporation .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-methylimidazolium chloride-d11 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride ion.

Oxidation and Reduction: The imidazolium ring can undergo redox reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide or alkoxide ions.

Oxidation: Often requires strong oxidizing agents like potassium permanganate.

Reduction: Can be achieved using reducing agents like lithium aluminum hydride.

Major Products:

Substitution: Produces various substituted imidazolium salts.

Oxidation: Leads to the formation of imidazolium-based oxides.

Reduction: Results in the formation of reduced imidazolium derivatives.

Comparación Con Compuestos Similares

1-Ethyl-3-methylimidazolium chloride: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling.

1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with a longer alkyl chain, offering different solubility and thermal properties.

1-Ethyl-3-methylimidazolium bromide: Similar structure but with a bromide ion, affecting its reactivity and applications.

Uniqueness: 1-Ethyl-3-methylimidazolium chloride-d11 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in tracing and studying complex biochemical pathways .

Actividad Biológica

1-Ethyl-3-methylimidazolium chloride-d11 (EMIM-Cl-d11) is an isotopically labeled ionic liquid that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, toxicity studies, and relevant case studies.

Overview of 1-Ethyl-3-methylimidazolium chloride-d11

EMIM-Cl-d11 is a derivative of 1-ethyl-3-methylimidazolium chloride (EMIM-Cl), modified by the incorporation of deuterium isotopes. Ionic liquids like EMIM-Cl are known for their unique properties, including low volatility and high thermal stability, which make them suitable for various applications in chemistry and biotechnology.

Mechanisms of Biological Activity

1. Interaction with Cellular Structures:

EMIM-Cl-d11, like other imidazolium salts, interacts with cellular membranes and proteins, influencing various biochemical pathways. Studies have shown that it can induce oxidative stress in mammalian cells, affecting mitochondrial function and leading to apoptosis. For instance, exposure to EMIM-Cl has been linked to increased reactive oxygen species (ROS) production and subsequent cell death in hepatocarcinoma cell lines .

2. Antimicrobial Properties:

Research indicates that imidazolium-based ionic liquids exhibit significant antimicrobial activity. The structure-activity relationship suggests that variations in alkyl chain length and functional groups can enhance or diminish their efficacy against bacteria and fungi . EMIM-Cl-d11 has shown potential against various microbial strains, highlighting its application in biocontrol and preservation.

Toxicity Studies

1. In Vivo Studies:

Toxicity assessments conducted by the National Toxicology Program revealed that EMIM-Cl can cause adverse effects in rodent models. In a 3-month study involving Sprague Dawley rats and B6C3F1/N mice, the compound was administered via drinking water at varying concentrations. Results indicated significant toxicity linked to structural characteristics of the ionic liquid, particularly the cation base .

2. In Vitro Studies:

In vitro studies have demonstrated that EMIM-Cl-d11 can induce cytotoxic effects in human liver cell lines (HepG2) with an EC50 around 439 μM after 24 hours of exposure. The compound's mechanism involves mitochondrial disruption and modulation of apoptosis-related proteins . Notably, the liver progenitor B-13 cell line exhibited heightened sensitivity to EMIM-Cl-d11 compared to hepatocyte-like cells, suggesting a targeted toxicity profile .

Case Studies

Case Study 1: Hepatotoxicity Assessment

A study by Liu et al. (2016) investigated the effects of imidazolium-based ionic liquids on HepG2 cells. The findings showed that exposure led to increased levels of phosphorylated p53 and disrupted mitochondrial membranes, indicating a clear link between EMIM-Cl-d11 exposure and hepatotoxicity .

Case Study 2: Antimicrobial Efficacy

Research highlighted in MDPI demonstrated that EMIM-Cl could effectively inhibit the growth of pathogenic bacteria when used at specific concentrations. The study emphasized the importance of ionic liquid concentration on its antimicrobial activity, noting that higher concentrations resulted in more pronounced effects .

Table 1: Summary of Toxicity Findings

| Study | Organism | Exposure Route | EC50 (μM) | Observed Effects |

|---|---|---|---|---|

| Liu et al. (2016) | HepG2 Cells | In Vitro | 439 | Cytotoxicity, Apoptosis |

| National Toxicology Program | Rats/Mice | Oral | - | Organ-specific toxicity |

Table 2: Antimicrobial Activity of EMIM-Cl-d11

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X μg/mL |

| Escherichia coli | Y μg/mL |

| Candida albicans | Z μg/mL |

Propiedades

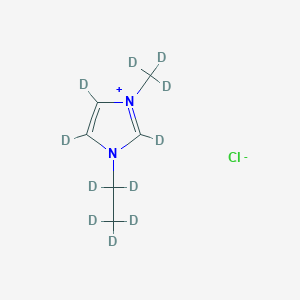

IUPAC Name |

2,4,5-trideuterio-1-(1,1,2,2,2-pentadeuterioethyl)-3-(trideuteriomethyl)imidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQZYMYBQZGEEY-WQTMNAJCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([N+](=C(N1C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584003 | |

| Record name | 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160203-52-1 | |

| Record name | 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160203-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.